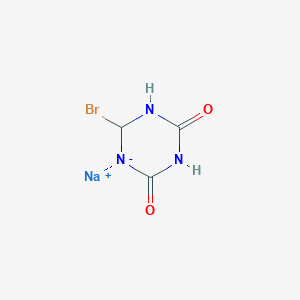

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione

Description

BenchChem offers high-quality Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQDCCVEWNITLV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(NC(=O)NC(=O)[N-]1)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743116 | |

| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164918-61-0 | |

| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromouracil

Executive Summary: 5-Bromouracil (5-BrU) is a halogenated derivative of uracil, a fundamental component of nucleic acids.[1][2] Its structural similarity to thymine allows it to be incorporated into DNA, where it exerts potent mutagenic and therapeutic effects.[1][3] This guide provides a comprehensive overview of the core chemical properties of 5-Bromouracil, focusing on its structure, reactivity, synthesis, and biological mechanism of action. We will delve into its tautomeric nature, photochemical reactivity, and applications as a research tool and antineoplastic agent, offering field-proven insights for professionals in drug development and molecular biology.

I. Molecular Structure and Spectroscopic Profile

5-Bromouracil is a pyrimidine derivative with keto groups at positions 2 and 4 and a bromine atom at position 5.[2][4] This substitution is critical to its biological activity.

A. Tautomerism: The Basis of Mutagenicity

A key feature of 5-BrU is its existence in multiple tautomeric forms: the common keto form and the rarer enol and ionized forms.[1] While the keto form mimics thymine and pairs with adenine, the enol and ionized forms mimic cytosine and can pair with guanine.[1][5] This tautomeric ambiguity is widely accepted as the primary origin of its mutagenic properties, leading to A-T to G-C (or G-C to A-T) transition mutations during DNA replication.[1][5][6][7]

The equilibrium between these forms is influenced by the microenvironment, including hydration and the presence of metal ions.[6][8] The electronegativity of the bromine atom alters the electron distribution in the pyrimidine ring, increasing the propensity for tautomeric shifts compared to uracil.[6][9]

Caption: Tautomeric equilibrium of 5-Bromouracil and its base-pairing properties.

B. Spectroscopic Data

The characterization of 5-BrU relies on standard spectroscopic techniques.

-

NMR Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance provides detailed information about the molecular structure. The proton NMR spectrum is relatively simple, showing characteristic signals for the N-H and C6-H protons.[10]

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, such as C=O (keto) and N-H stretching vibrations, which are characteristic of the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spec is used to determine the molecular weight (190.98 g/mol ) and fragmentation patterns, confirming the elemental composition.[2][11] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 peak, which is a key diagnostic feature.

-

UV Spectroscopy: 5-Bromouracil exhibits strong UV absorbance, a property that is altered upon incorporation into DNA and is central to its photochemical reactivity.[12]

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O₂ | [4][11] |

| Molecular Weight | 190.98 g/mol | [2][11] |

| Appearance | White powder / Prisms | [2] |

| Melting Point | 293 °C (decomposes) | [11] |

| CAS Number | 51-20-7 | [11][13] |

II. Chemical Reactivity and Synthetic Pathways

A. Photochemical Reactivity

Upon exposure to UV radiation, 5-BrU becomes highly reactive. This photosensitivity is significantly greater than that of thymine.[14] UV irradiation of DNA containing 5-BrU can lead to the homolytic cleavage of the C-Br bond, generating a highly reactive uracilyl radical.[14][15] This radical can then abstract a hydrogen atom from a nearby molecule, such as the deoxyribose sugar backbone, leading to single and double-strand breaks, DNA-protein cross-linking, and other lesions.[14][15]

This photosensitizing property is exploited in molecular biology research to study DNA structure and DNA-protein interactions.[14][15]

Caption: Simplified workflow of 5-BrU's photochemical activation and DNA damage induction.

B. Synthesis Routes

5-Bromouracil is typically synthesized via the electrophilic bromination of uracil. Various brominating agents and solvent systems can be employed to achieve high yields and purity.

Protocol: Bromination of Uracil with N-Bromosuccinimide (NBS)

This protocol is a common laboratory-scale synthesis.

-

Dissolution: Suspend uracil in a suitable solvent, such as glacial acetic acid.[16] Acetic anhydride may be added as a catalyst.[16]

-

Heating: Gently heat the suspension (e.g., to 75-85°C) to facilitate dissolution and activation.[16]

-

Bromination: Cool the mixture slightly (e.g., to 40-50°C) and add N-bromosuccinimide (NBS) portion-wise.[16]

-

Reaction: Maintain the reaction temperature (e.g., 55-60°C) for several hours (18-22 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[16]

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the product.[16]

-

Purification: Collect the white crystalline solid by filtration, wash with a cold solvent (e.g., water or ethanol) to remove impurities, and dry under a vacuum.[16]

Other methods include using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetic acid or sodium bromide/sodium hypochlorite in acidic aqueous solution.[17][18]

III. Applications in Drug Development and Research

The unique chemical properties of 5-BrU underpin its use as both a therapeutic agent and a powerful research tool.

-

Antineoplastic Agent: The deoxyriboside derivative, 5-bromo-2'-deoxyuridine (BrdU), is used in cancer therapy.[1][2] Its incorporation into the DNA of rapidly dividing cancer cells makes them more susceptible to radiation damage, acting as a radiosensitizer.[14]

-

Experimental Mutagen: 5-BrU is a classic mutagen used in genetics and molecular biology to induce point mutations for studying gene function and DNA repair mechanisms.[1][2][4]

-

Cell Proliferation Assays: BrdU is widely used to label and detect dividing cells in biological tissues, providing a powerful tool for studying cell kinetics, neurogenesis, and cancer biology.

IV. Safety, Handling, and Toxicology

5-Bromouracil is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[13][19] It causes skin and serious eye irritation and is suspected of causing genetic defects.[13][19]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[19][20][21] Avoid creating dust.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13][19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19] Dampening solid spills with water before transfer to a suitable container is recommended.[22]

V. Conclusion

5-Bromouracil's chemical properties, particularly its tautomeric nature and photochemical reactivity, make it a molecule of profound importance in molecular biology and medicine. Its ability to mimic thymine allows for its entry into the fundamental processes of DNA replication, while its inherent instability—both chemical and photochemical—provides the mechanism for its mutagenic and therapeutic effects. A thorough understanding of its chemistry is essential for any researcher or clinician seeking to harness its power or mitigate its risks.

References

-

5-Bromouracil - Wikipedia. Wikipedia. [Link]

-

Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Royal Society Publishing. [Link]

-

Transient Species Produced in the Photochemistry of 5‐Bromouracil and Its N‐Methyl Derivatives. The Journal of Chemical Physics. [Link]

-

Tautomerism in 5-Bromouracil: Relationships with Other 5-Haloderivatives and Effect of the Microhydration. Taylor & Francis Online. [Link]

-

5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. National Center for Biotechnology Information. [Link]

-

5-bromouracil - DNAmod: the DNA modification database. DNAmod. [Link]

-

Tautomerism of Uracil and 5-Bromouracil in a Microcosmic Environment with Water and Metal Ions. What Roles Do Metal Ions Play? ACS Publications. [Link]

-

Tautomerism of 1-Methyl Derivatives of Uracil, Thymine, and 5-Bromouracil. Is Tautomerism the Basis for the Mutagenicity of 5-Bromouridine? ACS Publications. [Link]

-

Photoreaction of DNA Containing 5-Halouracil and its Products. National Institutes of Health. [Link]

-

The base analog 5-bromouracil can tautomerize. Brainly. [Link]

- Preparation method for 5-bromouracil - Google Patents.

-

Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Royal Society of Chemistry. [Link]

-

Photochemistry of 5-Bromouracil in Aqueous Solution. ACS Publications. [Link]

- Preparation method of 5-bromouracil - Google Patents.

-

SYNTHESIS AND ANTITUMOR ACTIVITY OF 5-BROMO-1-MESYLURACIL. Taylor & Francis Online. [Link]

-

5-Bromouracil. PubChem. [Link]

-

5-bromouracil Definition. Fiveable. [Link]

-

Mutagen 5 bromouracil animation. YouTube. [Link]

-

villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. YouTube. [Link]

-

Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]

-

[MECHANISM OF THE MUTAGENIC ACTION OF 5-BROMOURACIL. I. REPLACEMENT OF THYMINE BY 5-BROMOURACIL IN THE DNA OF S. TYPHIMURIUM NO. 70 AND THE MUTAGENIC EFFECT OF THE ANALOG]. PubMed. [Link]

-

Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study. PubMed. [Link]

-

Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. [Link]

-

The biochemical basis of 5-bromouracil-induced mutagenesis. ResearchGate. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

In Vivo 19F NMR Spectroscopy of the Antimetabolite 5-fluorouracil and Its Analogues. PubMed. [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromouracil | 51-20-7 [chemicalbook.com]

- 4. DNAmod: 5-bromouracil [dnamod.hoffmanlab.org]

- 5. brainly.com [brainly.com]

- 6. tandfonline.com [tandfonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. 5-Bromouracil(51-20-7) 1H NMR spectrum [chemicalbook.com]

- 11. 5-Bromouracil [drugfuture.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. Photoreaction of DNA Containing 5-Halouracil and its Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN104788389A - Preparation method of 5-bromouracil - Google Patents [patents.google.com]

- 17. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]

- 18. CN105111153A - Preparation method for 5-bromouracil - Google Patents [patents.google.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. echemi.com [echemi.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. 5-BROMOURACIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The In-Depth Technical Guide to Sodium Bromoisocyanurate as a Brominating Agent

Introduction: A Modern Tool for Selective Bromination

In the landscape of synthetic organic chemistry, the quest for selective and efficient brominating agents is perpetual. While N-bromosuccinimide (NBS) has long been a cornerstone reagent for this purpose, its limitations, particularly in acidic media and with sensitive substrates, have driven the exploration of alternatives. Sodium bromoisocyanurate (SMBI), a versatile and powerful N-bromo compound, has emerged as a superior choice for a range of bromination reactions. This technical guide provides an in-depth exploration of the mechanism of action of sodium bromoisocyanurate, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application, causality in experimental design, and protocols for its effective use.

Sodium bromoisocyanurate is a stable, crystalline solid that serves as a valuable source of electrophilic bromine.[1][2] Its unique reactivity profile, particularly its enhanced performance in acidic environments where traditional reagents falter, makes it an indispensable tool for modern organic synthesis.[3][4] This guide will dissect the mechanistic intricacies of SMBI-mediated brominations, detail its synthetic applications, and provide robust, field-proven protocols to empower chemists in their synthetic endeavors.

Core Mechanism: Unraveling the Reactive Species

The efficacy of sodium bromoisocyanurate as a brominating agent is rooted in its ability to generate highly reactive bromine species. The operative mechanism is profoundly influenced by the reaction medium, transitioning between an ionic pathway in protic or aqueous environments and a more nuanced reactivity profile in aprotic solvents.

Electrophilic Bromination in Protic and Aqueous Media: The Role of Hypobromous Acid

In the presence of water or other protic solvents, sodium bromoisocyanurate undergoes hydrolysis to generate hypobromous acid (HOBr).[5] This in-situ generation of HOBr is pivotal, as it serves as a potent source of an electrophilic bromonium ion (Br⁺), which is the key reactive species in the electrophilic aromatic substitution and addition reactions to alkenes.

The enhanced yield of brominated products in dichloromethane-water mixtures compared to anhydrous dichloromethane strongly supports this hydrolysis-dependent mechanism.[5] The generated bromonium ion is then attacked by the electron-rich substrate, leading to the formation of the brominated product.

Bromination in Aprotic Solvents: A Dualistic Approach

In aprotic solvents such as dichloromethane, the mechanism of bromination by sodium bromoisocyanurate is less straightforward and likely proceeds through a combination of pathways. While an electrophilic mechanism involving the direct transfer of a bromonium ion from the polarized N-Br bond is plausible, the potential for a free-radical pathway, particularly in the presence of radical initiators or light, cannot be disregarded.[6][7]

The nitrogen atom in the isocyanurate ring is electron-withdrawing, which polarizes the N-Br bond, making the bromine atom electrophilic.[8] This inherent electrophilicity allows for direct reaction with electron-rich substrates. However, similar to NBS, homolytic cleavage of the N-Br bond can be induced to generate a bromine radical, initiating a radical chain reaction. The prevailing mechanism will depend on the specific substrate, reaction conditions, and the presence of any initiators or inhibitors.

Synthetic Applications and Substrate Scope

Sodium bromoisocyanurate has demonstrated broad utility in the bromination of a diverse array of organic molecules. Its reactivity can be finely tuned by the choice of solvent and reaction conditions, allowing for selective transformations.

Aromatic Bromination

SMBI is highly effective for the electrophilic bromination of aromatic compounds, including those with both electron-donating and electron-withdrawing substituents.[3] A significant advantage of SMBI is its efficacy in strongly acidic media such as sulfuric acid and trifluoroacetic acid, conditions under which NBS is often ineffective.[3][4] This allows for the bromination of deactivated aromatic rings that are resistant to other brominating agents.

| Substrate | Activating/Deactivating Group | Solvent | Product(s) | Yield (%) | Reference |

| Phenol | Activating | Diethyl ether | o-Bromophenol | High | [3] |

| Benzene | Neutral | Diethyl ether - Methanesulfonic acid | Bromobenzene | High | [3] |

| Nitrobenzene | Deactivating | Sulfuric acid | m-Bromonitrobenzene | High | [3] |

| Phenylalanine | Activating | 60% aq. H₂SO₄ | Mixture of o- and p-bromophenylalanine | Good | [5] |

Bromination of Alkenes, Ketones, and Esters

Beyond aromatic systems, SMBI is also a competent reagent for the bromination of other functional groups. It can be used for the addition of bromine to alkenes and the α-bromination of ketones and esters.[3] The reaction conditions can be tailored to favor either addition or substitution, depending on the substrate and the desired outcome.

Bromination of Nucleosides

A particularly valuable application of SMBI is in the selective bromination of nucleosides, which are often sensitive to harsh reaction conditions.[9][10] SMBI provides a mild and efficient method for the C-5 bromination of pyrimidine nucleosides and the C-8 bromination of purine nucleosides. Notably, the bromination of pyrimidine nucleosides is often catalyzed by sodium azide.[9]

| Nucleoside | Position of Bromination | Catalyst | Yield (%) | Reference |

| Uridine | C-5 | Sodium Azide | 94 | [9] |

| 2'-Deoxyuridine | C-5 | Sodium Azide | 88 | [9] |

| Guanosine | C-8 | None | Moderate | [9] |

| 2'-Deoxyadenosine | C-8 | None | 93 | [9] |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the use of sodium bromoisocyanurate in organic synthesis. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Bromination of Aromatic Compounds

-

Reaction Setup: To a solution of the aromatic substrate (1.0 mmol) in the appropriate solvent (e.g., diethyl ether, trifluoroacetic acid, or sulfuric acid; 5-10 mL), add sodium bromoisocyanurate (1.0-1.2 mmol) portion-wise at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination of Pyrimidine Nucleosides

-

Reaction Setup: Dissolve the pyrimidine nucleoside (1.0 mmol) and sodium azide (2.0-4.0 mmol) in a mixture of water and an organic solvent (e.g., 1:9 H₂O:CH₃CN).

-

Reagent Addition: Add sodium bromoisocyanurate (1.05-1.2 mmol) to the solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.

-

Work-up: Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Safety, Handling, and Storage

Sodium bromoisocyanurate is a reactive chemical and should be handled with appropriate safety precautions. While specific stability data for SMBI is not extensively documented, general guidelines for N-bromo compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling sodium bromoisocyanurate.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Keep away from heat, sparks, and open flames.[2][4]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as reducing agents, combustible materials, and strong acids (unless used as a reaction medium).[2][4]

Conclusion: A Powerful and Versatile Brominating Agent

Sodium bromoisocyanurate has proven to be a highly effective and versatile brominating agent with a broad substrate scope. Its unique reactivity, particularly in acidic media, provides a distinct advantage over traditional reagents like N-bromosuccinimide. The mechanistic dichotomy, operating via an electrophilic pathway in protic media and potentially through both electrophilic and radical pathways in aprotic solvents, offers a rich area for further investigation and exploitation in synthetic chemistry.

The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize sodium bromoisocyanurate in their synthetic endeavors. As the demand for selective and efficient synthetic methodologies continues to grow, SMBI is poised to become an increasingly important tool in the arsenal of the modern organic chemist.

References

- Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI). (2017). Current Protocols in Nucleic Acid Chemistry.

- Maity, S., et al. (2012).

-

Okada, Y., et al. (2003). Bromination by means of sodium monobromoisocyanurate (SMBI). Organic & Biomolecular Chemistry. [Link]

-

PubMed. Bromination by means of sodium monobromoisocyanurate (SMBI). [Link]

-

LookChem. Cas 164918-61-0,N-Bromoisocyanuric acid monosodium salt. [Link]

-

Nishimura, J., et al. (2005). Bromination of Azulene Derivatives with Sodium Monobromoisocyanurate. Bulletin of the Chemical Society of Japan. [Link]

-

Sodium Monobromoisocyanurate: A New Catalyst for Direct Synthesis of Aryl Thiocyanates. Semantic Scholar. [Link]

-

Chemia. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). (2022). [Link]

- Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI). (2017). Current Protocols in Nucleic Acid Chemistry.

-

Wang, G., & Gao, J. (2012). Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling. Green Chemistry. [Link]

-

Organic Syntheses. Alkyl and alkylene bromides. [Link]

-

YouTube. Bromination Mechanism. (2011). [Link]

-

BYJU'S. Mechanism of Free Radical Bromination. [Link]

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. (2013). [Link]

-

ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2015). [Link]

-

Chemia. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5. (2022). [Link]

-

OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]

-

Chemistry LibreTexts. 18.4: Radical reactions in practice. (2020). [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). [Link]

-

YouTube. 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. (2020). [Link]

-

Homework.Study.com. Why is a free-radical bromination reaction more selective than a free-radical chlorination reaction?. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. suru-chem.com [suru-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Facile Access to Bromonucleosides Using Sodium Monobromoisocyanurate (SMBI) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide, a halogenated heterocyclic compound of interest in synthetic chemistry and materials science. As a Senior Application Scientist, the imperative is not merely to collect data, but to generate a self-validating, coherent analytical narrative. This document outlines the strategic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section explains the causality behind methodological choices, details robust experimental protocols, and presents a thorough interpretation of expected data, grounded in established chemical principles. The guide is designed for researchers, quality control analysts, and drug development professionals who require unambiguous structural elucidation and purity assessment of this and structurally related molecules.

Introduction to the Analyte: A Molecule of Interest

Chemical Identity and Structural Framework

Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide is an organic salt featuring a core 1,3,5-triazinane-2,4,6-trione (isocyanuric acid) heterocyclic system.[1] Key structural features include two carbonyl (keto) groups, an N-bromo substituent, and an anionic nitrogen atom forming an ionic bond with a sodium counter-ion. Understanding this architecture is paramount, as it dictates the molecule's chemical behavior and its spectroscopic signature.

The presence of the electronegative bromine atom, the carbonyl groups, and the delocalized charge on the triazine ring creates a unique electronic environment that is highly amenable to spectroscopic investigation.

Caption: Structure of Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide.

The Imperative for Spectroscopic Characterization

For any compound intended for use in research or development, rigorous characterization is non-negotiable. Spectroscopic analysis serves several critical functions:

-

Structural Verification: Confirms that the synthesized molecule matches the intended structure.

-

Purity Assessment: Detects the presence of starting materials, by-products, or degradation products.

-

Stability Studies: Monitors chemical changes in the molecule over time under various conditions.

-

Regulatory Compliance: Provides essential data for chemical registration and product safety documentation.

A multi-technique approach is essential because each method probes different aspects of the molecule's physics, providing complementary, mutually reinforcing data points.

Core Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework.

-

Causality of Method Choice: For this molecule, ¹H NMR will identify the N-H proton, while ¹³C NMR will confirm the number and electronic environment of the carbon atoms, particularly the carbonyl carbons. The high symmetry of related triazine compounds often simplifies their NMR spectra.[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Justification: DMSO-d₆ is an excellent choice due to its ability to dissolve polar organic salts and because the N-H proton will exchange slowly, allowing for its observation.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (300 MHz or higher):

-

Acquire a standard ¹H spectrum. Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds.[2]

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

¹H NMR:

-

A single, potentially broad signal is expected for the N-H proton. Its chemical shift will be highly dependent on concentration and residual water but is anticipated to be in the downfield region (> 8 ppm).

¹³C NMR:

-

Due to the plane of symmetry through the N-Br and N-H bonds, two distinct carbon signals are expected.

-

C=O Carbons: A signal in the range of 150-170 ppm is predicted for the two equivalent carbonyl carbons. The carbonyl carbons in similar 1,3,5-triazine-2,4,6-trione structures appear in this region.[3][4][5][6]

-

C-Br Carbon: The carbon atom adjacent to the N-Br group might be slightly shifted relative to the other carbonyls, though it is part of the same functional group type.

Table 1: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (N-H) | > 8.0 | Singlet (broad) | Position is concentration and solvent dependent. |

| ¹³C (C=O) | 150 - 170 | Singlet | Two equivalent carbonyl carbons. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Causality of Method Choice: This technique is ideal for confirming the presence of the key N-H and C=O bonds. The cyclic imide structure is expected to show a characteristic double carbonyl stretch.[7]

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The spectrum is dominated by features characteristic of a cyclic imide.

-

N-H Stretch: A moderate to strong, somewhat broad absorption band around 3200 cm⁻¹ is expected for the N-H stretching vibration.[7]

-

C=O Stretches: The most prominent feature will be a pair of strong absorption bands for the carbonyl groups. For cyclic imides, these typically appear between 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹.[7][8] This "double carbonyl stretch" is highly diagnostic.

-

C-N Stretches: Absorptions related to C-N stretching within the triazine ring are expected in the fingerprint region (approx. 1400-1200 cm⁻¹).

Table 2: Predicted Characteristic FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | ~3200 | Medium-Strong, Broad | Confirms presence of the secondary amine. |

| C=O Stretch (Asymmetric) | 1790 - 1735 | Strong | Part of the diagnostic double peak for cyclic imides.[7][8] |

| C=O Stretch (Symmetric) | 1750 - 1680 | Strong | Part of the diagnostic double peak for cyclic imides.[7][8] |

| C-N Stretch | 1400 - 1200 | Medium | Located in the fingerprint region. |

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation, valuable structural information.

-

Causality of Method Choice: The most critical application of MS here is to confirm the presence and number of bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9][10][11][12] This creates a highly characteristic isotopic pattern for any ion containing a bromine atom. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, pre-charged molecules like this sodium salt.[13]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source.

-

-

Data Acquisition:

-

Acquire the spectrum in both positive and negative ion modes.

-

Negative Mode: This is expected to be more informative, detecting the [M-Na]⁻ anion.

-

Positive Mode: May show adducts, such as [M+H]⁺ or [M+Na]⁺, where M is the neutral form of the anion.

-

The molecular formula of the anion is C₃H₂BrN₃O₂⁻.

-

Isotopic Pattern: The key diagnostic feature will be a pair of peaks in the molecular ion region, separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[11][12] This is the unambiguous signature of a single bromine atom.[9][10]

-

Expected m/z Values (Negative Mode):

-

For the anion containing ⁷⁹Br: m/z = 206.9

-

For the anion containing ⁸¹Br: m/z = 208.9

-

Table 3: Predicted Key m/z Values in ESI-MS (Negative Ion Mode)

| Ion | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Intensity |

|---|

| [M-Na]⁻ | [C₃H₂BrN₃O₂]⁻ | 206.9 | 208.9 | ~1:1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing chromophores.

-

Causality of Method Choice: The triazine ring and carbonyl groups constitute a chromophoric system. The position and intensity of the absorption maximum (λmax) can be used for quantitative analysis (using the Beer-Lambert Law) and as a characteristic fingerprint of the molecule. The UV spectra of triazine derivatives are well-documented.[14][15][16][17]

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., water or ethanol).

-

Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Measure a baseline spectrum using the pure solvent.

-

Measure the absorbance of the sample solution from approximately 200 to 400 nm.

-

-

The molecule is expected to exhibit absorption bands in the near UV region. Related dioxo-triazine compounds show absorption maxima around 300 nm.[18] The primary absorption is likely due to n → π* and π → π* electronic transitions associated with the C=O groups and the conjugated system of the triazine ring.

Integrated Data Analysis: A Holistic Approach

No single technique provides the complete picture. The power of this analytical workflow lies in the integration of all data points to build an unassailable structural proof.

Caption: Workflow for integrated spectroscopic analysis.

-

Start with FTIR: A quick FTIR scan confirms the presence of the core functional groups (N-H, C=O), providing an initial positive identification.

-

Proceed to MS: Mass spectrometry validates the molecular weight and, crucially, confirms the presence of a single bromine atom via the characteristic 1:1 M/M+2 isotopic pattern.

-

Perform NMR: NMR provides the definitive structural proof, confirming the chemical environment and connectivity of the atoms. The simple spectrum predicted by the molecule's symmetry is a key validation point.

-

Utilize UV-Vis: UV-Vis provides a quantitative handle and a final spectroscopic fingerprint.

When the data from all four techniques are consistent with the proposed structure and with each other, a high degree of confidence in the sample's identity and purity is achieved.

Conclusion

The spectroscopic characterization of Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide is a straightforward process when a systematic, multi-technique approach is employed. The key diagnostic signatures are the double carbonyl stretch in the FTIR, the 1:1 isotopic pattern at m/z 207/209 in the mass spectrum, and the simple, predictable signals in the ¹H and ¹³C NMR spectra. This guide provides the foundational protocols and interpretive framework for researchers to confidently analyze this molecule, ensuring data integrity and advancing their scientific objectives.

References

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Relevant UV-Vis data of the triazine derivatives 3a-d. [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]

-

Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

University of Arizona. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). UV-Visible spectra of triazine compound. [Link]

-

AIP Publishing. (1951). Ultraviolet Absorption Spectra of Derivatives of Symmetric Triazine. I. Amino Triazines. The Journal of Chemical Physics. [Link]

-

ResearchGate. (n.d.). FTIR spectrum data for cyclic imide derivatives (1–3). [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. [Link]

-

ResearchGate. (n.d.). Experimental demonstration of cyclic imides synthesis. [Link]

-

ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine. [Link]

-

PubMed. (2004). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. [Link]

-

National Institutes of Health. (2019). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

-

SpectraBase. (n.d.). 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-. [Link]

-

PubChem. (n.d.). Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide. [Link]

-

PubMed. (1980). A characterization of the activity of alpha-1,3,5-triglycidyl-s-triazinetrione, a novel antineoplastic compound. [Link]

-

Sci-Hub. (2001). On the Reactivity of the 1,3,5-Triazine Ring Systems Substituted with Pseudo Halogens. [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]

-

PubMed. (2024). 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. [Link]

-

PharmaCompass. (n.d.). sodium 3,5-dichloro-2,4,6-trioxo-1,3,5-triazinan-1-ide. [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt. [Link]

-

PubChem. (n.d.). Sodium 3,5-dichloro-2,4,6-trioxo-1,3,5-triazinan-1-ide dihydrate. [Link]

Sources

- 1. Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | C3H3BrN3NaO2 | CID 70700150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]

- 6. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. connectjournals.com [connectjournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. ms isotopes: Br and Cl [employees.csbsju.edu]

- 13. ochem.weebly.com [ochem.weebly.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 1,3,5-Triazine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthesis of 1,3,5-triazine-2,4-dione derivatives, a class of compounds that has played a pivotal role in the development of epigenetic cancer therapies. From their initial synthesis to their application as potent DNA methyltransferase inhibitors, this document traces the scientific journey of these crucial molecules.

Introduction to the 1,3,5-Triazine-2,4-dione Core

The 1,3,5-triazine-2,4-dione ring system, an aza-analog of the pyrimidine nucleobases, forms the structural foundation for a range of biologically active compounds. The strategic placement of nitrogen atoms in the heterocyclic ring significantly alters its electronic properties, paving the way for unique interactions with biological targets. The most prominent members of this class are 5-azacytosine and 5-azauracil, which, when incorporated into nucleosides, have demonstrated profound therapeutic effects.

The Dawn of a New Class of Antimetabolites: The Discovery of 6-Azauracil

The journey into the therapeutic potential of azapyrimidines began not with the 5-aza derivatives, but with their positional isomer, 6-azauracil. First synthesized in the mid-20th century, 6-azauracil was identified as a potent antimetabolite. Its biological activity, stemming from its ability to interfere with pyrimidine biosynthesis, laid the groundwork for the exploration of other aza-analogs of nucleobases as potential therapeutic agents. The early work on 6-azauracil demonstrated that modifications to the pyrimidine ring could lead to compounds with significant biological activity, sparking further research in this area.[1][2][3][4]

A Landmark Discovery: The First Synthesis of 5-Azacytosine Nucleosides

A pivotal moment in the history of this class of compounds occurred in 1964 when the Czechoslovakian chemists Pískala and Šorm reported the first synthesis of 1-glycosyl derivatives of 5-azauracil and 5-azacytosine.[5][6] This breakthrough, detailed in their seminal paper in the Collection of Czechoslovak Chemical Communications, opened the door to a new class of nucleoside analogs with significant potential as anticancer agents.[1][5][6][7]

Their initial synthesis of 5-azacytidine involved a multi-step process that, while groundbreaking, presented challenges for large-scale production. The s-triazine ring of 5-azacytidine exhibited a notable sensitivity to water, making its synthesis and purification a delicate process.[1] The original Pískala and Šorm synthesis, while foundational, yielded the final product in modest amounts and required stringent, anhydrous conditions.

The Evolution of Synthetic Methodologies

The initial synthesis by Pískala and Šorm paved the way for numerous advancements in the preparation of 5-azacytosine nucleosides. The inherent instability of the 1,3,5-triazine-2,4-dione ring in aqueous media drove the development of more robust and scalable synthetic routes.

Early Synthetic Approaches

Early methodologies focused on the coupling of a protected ribofuranose derivative with a silylated 5-azacytosine. These reactions were often catalyzed by Lewis acids and required strict anhydrous conditions to prevent the degradation of the sensitive triazine ring. While these methods were successful in producing 5-azacytidine and its derivatives, they often suffered from low yields and the use of hazardous reagents, making them less suitable for large-scale industrial production.[1]

Modern, Scalable Synthesis of 5-Azacytidine

Over the years, significant efforts have been directed towards developing more efficient and scalable syntheses of 5-azacytidine (Azacitidine) and its deoxy derivative, decitabine. These efforts have focused on improving the coupling reaction, streamlining the purification process, and increasing the overall yield and purity of the final active pharmaceutical ingredient (API).

Modern synthetic strategies often employ a one-pot approach, minimizing the number of isolation steps and reducing the potential for degradation. The use of improved coupling agents and optimized reaction conditions has led to significant increases in yield and purity, making these life-saving drugs more accessible.[8][9]

A key improvement in the large-scale synthesis of 5-azacytidine involves the silylation of 5-azacytosine followed by coupling with a protected ribofuranose in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (TMS-Triflate).[1] Subsequent deprotection of the acetyl groups yields the final product. This process has been refined to improve yields and ensure the production of a high-purity API suitable for clinical use.[8][9]

Table 1: Comparison of Key Parameters in the Synthesis of 5-Azacytidine

| Parameter | Pískala and Šorm (1964) | Modern Scalable Process |

| Starting Materials | 1-Glycosyl isocyanates | Silylated 5-azacytosine and protected ribofuranose |

| Key Reaction | Coupling of isocyanate with an S-alkylisothiourea | Catalytic coupling of silylated base with protected sugar |

| Catalyst | Not explicitly a catalyst-driven coupling | Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate) |

| Overall Yield | Low to moderate | Significantly improved (e.g., 50% for the deprotection step) |

| Purity of Final Product | Required extensive purification | High purity (>99%) |

| Scalability | Limited | Suitable for large-scale manufacturing |

Therapeutic Applications and Mechanism of Action

The initial interest in 5-azacytosine derivatives stemmed from their potential as antimetabolites. However, their most significant therapeutic impact has been in the realm of epigenetics. 5-Azacytidine and decitabine are potent inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in regulating gene expression.[10][11][12]

DNA Methyltransferase Inhibition

In cancer, aberrant DNA hypermethylation can lead to the silencing of tumor suppressor genes, contributing to uncontrolled cell growth. 5-Azacytidine and decitabine, upon incorporation into DNA, act as "suicide inhibitors" of DNMTs. The nitrogen atom at the 5-position of the triazine ring forms a covalent bond with the enzyme, trapping it and leading to its degradation. This results in a global reduction in DNA methylation, the reactivation of silenced tumor suppressor genes, and ultimately, the inhibition of cancer cell growth.[10][11][12]

Clinical Significance

The discovery of the epigenetic effects of 5-azacytosine derivatives revolutionized the treatment of certain hematological malignancies. 5-Azacytidine (Vidaza®) and decitabine (Dacogen®) have been approved for the treatment of myelodysplastic syndromes (MDS) and have shown efficacy in acute myeloid leukemia (AML).[5][13] Their ability to reverse epigenetic silencing represents a paradigm shift from traditional cytotoxic chemotherapy.

Experimental Protocols

The following protocols are based on established synthetic methodologies and are provided for informational purposes. Researchers should consult the original literature and adhere to all laboratory safety guidelines.

Synthesis of Silylated 5-Azacytosine

This procedure is a crucial first step in modern synthetic routes to 5-azacytidine.

Materials:

-

5-Azacytosine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

Procedure:

-

A mixture of 5-azacytosine, an excess of HMDS, and a catalytic amount of ammonium sulfate is heated at reflux.

-

The reaction is monitored until the initial slurry turns into a clear solution and the evolution of gas ceases.

-

The excess HMDS is removed under vacuum to yield the trimethylsilylated 5-azacytosine as a residue.

Coupling of Silylated 5-Azacytosine with Protected Ribofuranose

This step forms the key glycosidic bond.

Materials:

-

Trimethylsilylated 5-azacytosine

-

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

-

Anhydrous dichloromethane

-

Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate)

Procedure:

-

The trimethylsilylated 5-azacytosine is dissolved in anhydrous dichloromethane.

-

Solid 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is added to the solution.

-

The mixture is cooled to 0-5 °C.

-

TMS-Triflate is added dropwise to the cooled slurry, catalyzing the coupling reaction.

-

The reaction is stirred until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).

Deprotection to Yield 5-Azacytidine

The final step removes the protecting groups from the ribose moiety.

Materials:

-

Protected 5-azacytidine intermediate

-

Methanol

-

n-Butylamine

Procedure:

-

The reaction mixture from the coupling step is concentrated to a residue.

-

The residue is dissolved in methanol.

-

n-Butylamine is added, and the mixture is heated at reflux to effect deprotection.

-

Upon cooling, the crude 5-azacytidine precipitates and is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., DMSO/toluene) to yield high-purity 5-azacytidine.[9]

Conclusion

The discovery and development of 1,3,5-triazine-2,4-dione derivatives, particularly 5-azacytosine nucleosides, represent a significant achievement in medicinal chemistry. From their initial synthesis in the 1960s to their current use as frontline epigenetic drugs, the journey of these compounds highlights the importance of fundamental chemical research in driving therapeutic innovation. The continuous refinement of their synthesis has made these life-saving medications more accessible, and ongoing research continues to explore their full therapeutic potential in oncology and beyond.

References

-

Pískala, A., & Šorm, F. (1964). Nucleic acids components and their analogues. LI. Synthesis of 1-glycosyl derivatives of 5-azauracil and 5-azacytosine. Collection of Czechoslovak Chemical Communications, 29(9), 2060-2076. [Link]

-

Guo, G., et al. (2008). Synthesis and Antiproliferative Activities of 5-azacytidine Analogues in Human Leukemia Cells. Molecules, 13(7), 1487-1500. [Link]

- Ionescu, D., et al. (2010). Process for making 5-azacytosine nucleosides and their derivatives.

-

Reddy, M. S., et al. (2013). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug. Organic Process Research & Development, 17(2), 228-233. [Link]

-

Beisler, J. A. (1977). Synthesis of 5-azacytidine-6-13C and -6-14C. Journal of Medicinal Chemistry, 20(4), 598-600. [Link]

-

Reddy, M. S., et al. (2013). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). ResearchGate. [Link]

-

Kalinichenko, E. N., & Bozhok, T. S. (2014). Synthesis of 5-azacytidine fluorinated analogues. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, (3), 64-68. [Link]

-

Miller, R. L., et al. (1977). Anticoccidial Derivatives of 6-azauracil. 1. Enhancement of Activity by Benzylation of nitrogen-1. Observations on the Design of Nucleotide Analogues in Chemotherapy. Journal of Medicinal Chemistry, 20(4), 475-483. [Link]

-

Momparler, R. L. (2012). A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza). Pharmaceuticals, 5(8), 875-881. [Link]

-

Visser, J., & Ossenkoppele, G. J. (2015). Concise Drug Review: Azacitidine and Decitabine. The Oncologist, 20(11), 1340-1342. [Link]

-

Visser, J., & Ossenkoppele, G. J. (2015). (PDF) Concise Drug Review: Azacitidine and Decitabine. ResearchGate. [Link]

-

Cihák, A. (1985). Azapyrimidine nucleosides: metabolism and inhibitory mechanisms. Advances in Enzyme Regulation, 24, 335-354. [Link]

-

Sorm, F., & Welch, A. D. (1957). Studies on the Carcinostatic Activity in Mice of 6-Azauracil Riboside (Azauridine), In Comparison with that of 6-Azauracil. Cancer Research, 17(11), 1079-1085. [Link]

-

Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11. [Link]

-

Sorm, F., et al. (1964). 5-Azacytidine, a new, highly effective cancerostatic. Experientia, 20(4), 202-203. [Link]

- Ionescu, D., & Blumbergs, P. (2011). Process for the synthesis of azacitidine and decitabine.

-

El-Sayed, N. N. E., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-016. [Link]

-

Momparler, R. L. (2013). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Clinical Epigenetics, 5(1), 2. [Link]

-

PubChem. (n.d.). Azacitidine. National Center for Biotechnology Information. [Link]

-

Jordheim, L. P., & Dumontet, C. (2013). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 113(5), 2860-2882. [Link]

-

Chen, J., et al. (2022). 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia. Blood. [Link]

- Ionescu, D., & Blumbergs, P. (2010). Pharmaceutical Compositions based on Crystalline Form I of 5-Azacytidine.

-

Cook, N., et al. (2019). Validating the demethylating effects of 5-aza-2'-deoxycytidine in insects requires a whole-genome approach (A reply to Eller et al.). The American Naturalist, 194(3), 384-389. [Link]

Sources

- 1. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 2. PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES - Patent 2318423 [data.epo.org]

- 3. Azacitidine Omega-3 Self-Assemblies: Synthesis, Characterization, and Potent Applications for Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside derivatives of 5-methylcytosine suppress 5-azacytidine-induced reactivation of a silent transgene in suspension-cultured tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-azacytidine fluorinated analogues | Bozhok | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 6. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Roadmap for Elucidating the Structure of Sodium Bromoisocyanurate

Preamble: Charting Unexplored Territory in Halogenated Isocyanurates

Sodium bromoisocyanurate stands as a compound of significant interest, particularly in applications requiring a stable source of active bromine, such as in disinfectants and sanitizers. Despite its practical utility, a comprehensive public-domain repository of its detailed structural and electronic properties, derived from rigorous theoretical and spectroscopic studies, remains notably sparse. This guide, therefore, ventures into this less-traversed scientific landscape. It is crafted not as a review of existing literature, but as a forward-looking technical manual for researchers, chemists, and drug development professionals. Our objective is to delineate a robust, multi-faceted approach, grounded in the principles of computational chemistry and validated by spectroscopic techniques, to thoroughly characterize the molecular and electronic structure of sodium bromoisocyanurate. By synthesizing established methodologies applied to analogous chemical systems, we present a self-validating protocol that promises to yield a high-fidelity structural model of this intriguing molecule.

I. The Imperative for a Synergistic Theoretical-Experimental Approach

The elucidation of a molecule's structure is foundational to understanding its reactivity, stability, and function. For a compound like sodium bromoisocyanurate, a purely experimental or purely theoretical approach is fraught with limitations. X-ray crystallography, the gold standard for solid-state structure determination, provides a static picture and can be contingent on obtaining high-quality single crystals. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into the molecular environment and bonding but can be challenging to interpret without a theoretical framework.

Conversely, computational models, while powerful, are approximations of reality. Their accuracy is heavily dependent on the chosen level of theory and basis set. It is the synergy between theoretical prediction and experimental validation that provides the highest level of scientific confidence. This guide champions such an integrated workflow, where computational chemistry not only predicts structural and spectroscopic properties but also provides a basis for the interpretation of experimental data.

II. A Proposed Computational Gauntlet: Deciphering the In Silico Structure

The cornerstone of our proposed investigation is a rigorous computational analysis employing Density Functional Theory (DFT), a quantum mechanical modeling method that has proven to be a cost-effective and accurate tool for studying the electronic structure of molecules.[1][2][3][4][5]

Methodology Deep Dive: The "Why" Behind the "How"

Our proposed computational protocol is designed to be a self-validating system, where each step builds upon the last to refine our understanding of the sodium bromoisocyanurate structure.

Step 1: Geometry Optimization - Finding the Energetic Minimum

The initial step involves determining the most stable three-dimensional arrangement of atoms in the molecule.

-

Choice of Functional and Basis Set: We recommend initiating the geometry optimization with a hybrid functional, such as B3LYP, which has a strong track record for balancing accuracy and computational cost in organic and organometallic systems.[5][6] This should be paired with a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions crucial for anions and non-covalent interactions.[6] For the bromine and sodium atoms, the use of effective core potentials (ECPs) like the LanL2DZ basis set can be considered to reduce computational expense while maintaining accuracy.

-

Solvation Effects: Given the ionic nature of sodium bromoisocyanurate and its common use in aqueous environments, it is imperative to account for solvent effects. A Polarizable Continuum Model (PCM) is a suitable choice to simulate the influence of a solvent, such as water, on the molecular geometry and electronic properties.

Step 2: Vibrational Frequency Analysis - Confirming Stability and Predicting Spectra

Following a successful geometry optimization, a frequency calculation is non-negotiable.

-

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of IR and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities provide a theoretical prediction of the molecule's infrared and Raman spectra. These theoretical spectra are invaluable for the interpretation of experimental data.[6]

Step 3: NMR Chemical Shift Prediction - Probing the Electronic Environment

The prediction of NMR chemical shifts provides another layer of data for experimental comparison.

-

GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors. These can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

-

Isotropic Shielding Values: The calculated isotropic shielding values for ¹³C, ¹⁵N, and ¹⁷O (if feasible) will offer a detailed picture of the electronic environment around each nucleus.

Step 4: Electronic Structure Analysis - Understanding Reactivity

To gain deeper insights into the molecule's stability and potential reactivity, we will perform further electronic structure analysis.

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's electronic transitions and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. This allows for the identification of electrophilic and nucleophilic sites, providing clues about intermolecular interactions.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including charge transfer interactions.

Data Presentation: A Framework for Clarity

To ensure the clear and concise presentation of the computational results, the following tables should be generated:

| Parameter | Value |

| Computational Method | DFT |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | PCM (Water) |

A proposed set of computational parameters for the study of sodium bromoisocyanurate.

| Structural Parameter | Calculated Value (Å or °) |

| N-Br Bond Length | Predicted Value |

| C=O Bond Lengths | Predicted Values |

| C-N Bond Lengths | Predicted Values |

| Key Bond Angles | Predicted Values |

| Key Dihedral Angles | Predicted Values |

A template for summarizing the key optimized geometrical parameters of sodium bromoisocyanurate.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | IR Intensity | Raman Activity |

| C=O stretch | Predicted Value | Symmetry Label | Value | Value |

| N-Br stretch | Predicted Value | Symmetry Label | Value | Value |

| Ring deformation | Predicted Value | Symmetry Label | Value | Value |

A structured table for presenting the predicted vibrational frequencies of sodium bromoisocyanurate.

Visualization of the Computational Workflow

A schematic representation of the proposed computational workflow for the theoretical study of sodium bromoisocyanurate.

III. Experimental Validation: Grounding Theory in Reality

The theoretical predictions derived from the computational workflow must be rigorously tested against experimental data. This section outlines a suite of spectroscopic and analytical techniques to validate and refine the in silico model of sodium bromoisocyanurate.

Experimental Protocols: A Step-by-Step Guide

1. Synthesis and Purification

The first step is to synthesize or procure a high-purity sample of sodium bromoisocyanurate. Standard synthetic routes for N-halogenated isocyanurates should be followed, and the product should be purified, for instance, by recrystallization, to remove any starting materials or byproducts. The purity of the compound should be confirmed by techniques such as melting point determination and elemental analysis.

2. X-ray Crystallography

If a suitable single crystal can be obtained, single-crystal X-ray diffraction will provide the most definitive structural information in the solid state.

-

Protocol:

-

Grow single crystals of sodium bromoisocyanurate, potentially through slow evaporation of a suitable solvent.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

Solve the crystal structure using direct methods and refine the structural model against the collected data.

-

-

Expected Outcome: Precise bond lengths, bond angles, and crystal packing information that can be directly compared with the computationally optimized geometry.

3. Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

These vibrational spectroscopy techniques provide a molecular fingerprint and are excellent for comparing with theoretical predictions.

-

Protocol:

-

For FT-IR, prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For Raman spectroscopy, place a solid sample directly in the path of the laser beam.

-

Acquire the spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Interpretation: The experimental vibrational bands should be assigned to specific molecular motions based on the theoretically predicted frequencies and intensities. A scaling factor may be applied to the theoretical frequencies to improve the agreement with experimental data.[6]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the molecule.

-

Protocol:

-

Dissolve the purified sodium bromoisocyanurate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹³C and ¹⁵N NMR spectra.

-

Reference the spectra to an appropriate internal or external standard.

-

-

Data Correlation: The experimentally observed chemical shifts should be compared with the theoretically predicted values. A strong correlation will provide significant confidence in the accuracy of the computed electronic structure.

Visualization of the Integrated Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and M… [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Electrochemical and DFT Study of NaNO2/NaNO3 Corrosion Inhibitor Blends for Rebar in Simulated Concrete Pore Solution [mdpi.com]

- 5. Synthesis, spectral, DFT calculation, antimicrobial, antioxidant, DNA/BSA binding and molecular docking studies of bio-pharmacologically active pyrimidine appended Cu(II) and Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic and quantum computational study on naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical constants of sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione

An In-depth Technical Guide to the Physicochemical Properties of Elemental Sodium and the Synthetic Chemistry of Brominated Diazadiones

This guide provides a comprehensive overview of the essential physical and chemical constants of elemental sodium, a critical reagent in synthetic chemistry. Furthermore, it delves into the nuanced world of brominated diazadiones, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. While the specific nomenclature "6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione" does not correspond to a recognized compound in established chemical literature, the structural motifs within the name strongly point towards brominated derivatives of uracil or related triazine diones. This guide will, therefore, focus on the synthesis and reactivity of 5-bromouracil derivatives as a representative and highly relevant example for researchers in the field.

Part 1: Elemental Sodium (Na)

Sodium is a soft, silvery-white, highly reactive alkali metal with the symbol Na and atomic number 11.[1] It is a Group 1 element and its chemistry is dominated by the +1 oxidation state, readily forming the Na⁺ cation.[2] Due to its high reactivity, sodium is never found as a free metal in nature and must be stored under an inert atmosphere or in a dry, non-reactive liquid such as mineral oil to prevent oxidation.[3][4]

Core Physical and Chemical Constants

The fundamental properties of sodium are critical for its safe handling and application in experimental design. These constants have been compiled from authoritative sources, including the National Institute of Standards and Technology (NIST).

| Property | Value | Source(s) |

| Atomic Number | 11 | [1][3] |

| Atomic Mass | 22.98976928 u | [5][6] |

| CAS Registry Number | 7440-23-5 | [7][8][9] |

| EC Number | 231-132-9 | [8] |

| UN Number | 1428 | [8][10][11] |

| RTECS Number | VY0686000 | [12] |

| Electron Configuration | [Ne] 3s¹ | [2][3][6] |

| Standard State | Solid at 298 K (25 °C) | [2] |

| Appearance | Silvery-white solid, tarnishes on exposure to air | [8][13] |

| Melting Point | 370.944 K (97.794 °C, 208.029 °F) | [1][13] |

| Boiling Point | 1156.090 K (882.940 °C, 1621.292 °F) | [1][13] |

| Density (at 20 °C) | 0.968 g/cm³ | [1][7] |

| First Ionization Energy | 495.8 kJ/mol | [1][2] |

| Electronegativity (Pauling) | 0.93 | [2] |

| Autoignition Temperature | ~120-125 °C in moist air | [4][14] |

Reactivity and Handling

Sodium metal is renowned for its vigorous and often explosive reaction with water, producing sodium hydroxide and flammable hydrogen gas.[4][13] This exothermic reaction can ignite the evolved hydrogen. It also reacts with acids, halogens, and many other substances.[14] Therefore, stringent safety protocols are mandatory.

Experimental Workflow: Safe Handling of Sodium Metal in a Research Laboratory

The following protocol outlines a self-validating system for handling sodium metal. The causality behind each step is to mitigate the primary hazards: atmospheric exposure and contact with protic substances.

-

Preparation (Inert Environment):

-

Causality: To prevent rapid oxidation and potential ignition upon contact with atmospheric moisture.

-

Step 1: Prepare a glovebox with an inert atmosphere (Nitrogen or Argon).

-

Step 2: Ensure all glassware, cutting tools, and reagents are scrupulously dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or in a desiccator before being introduced into the glovebox.

-

-

Dispensing and Cleaning:

-

Causality: To obtain a pure, reactive metal surface for the intended reaction.

-

Step 1: Transfer the sodium, typically stored under mineral oil, into the glovebox.

-

Step 2: Place a piece of sodium into a beaker containing a dry, high-boiling, non-reactive solvent (e.g., hexane or toluene).

-

Step 3: Using dry forceps, move the sodium to a dry, non-porous surface (like a ceramic tile).

-

Step 4: With a clean, dry scalpel, carefully cut away the outer oxidized layer to expose the bright, silvery metal underneath.

-

-

Reaction and Quenching:

-

Causality: To safely introduce the reagent and neutralize any unreacted sodium post-experiment.

-

Step 1: Weigh the desired amount of clean sodium and add it to the reaction vessel containing a dry, inert solvent.

-

Step 2 (Post-Reaction): Any residual sodium must be quenched with extreme care. A common and controlled method is the slow, dropwise addition of a less reactive alcohol, such as isopropanol or ethanol, often diluted in an inert solvent, followed by methanol, and finally water. This should be done under an inert atmosphere and with appropriate cooling.

-

Caption: Workflow for the safe handling and use of sodium metal.

Part 2: Brominated Diazadiones: A Focus on 5-Bromouracil Derivatives

As previously noted, the precise chemical name "6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione" is not found in standard chemical databases. However, the core structure 1,3-diaza...-2,4-dione is indicative of a uracil or dihydrouracil ring, a foundational scaffold in medicinal chemistry. The presence of bromine suggests a halogenated derivative. This section will therefore provide a technical overview of 5-bromouracil and its derivatives, which are synthetically accessible and serve as versatile intermediates in drug discovery.

Structure and Significance

5-Bromouracil is a halogenated derivative of uracil, a pyrimidine base found in RNA. The bromine atom at the C5 position significantly alters the electronic properties of the ring and provides a reactive handle for further chemical modification. This makes it a valuable building block for synthesizing more complex molecules, including potential antiviral and anticancer agents.[15][16] The C-Br bond can be readily functionalized, for example, through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Caption: Generalized structure of the 5-bromouracil core.

Synthesis of 5-Bromouracil Derivatives

The direct bromination of uracil or its N-substituted derivatives is a common and effective method for creating these intermediates. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.

Experimental Protocol: Synthesis of 5-Bromouracil

This protocol is adapted from established literature procedures for the bromination of uracil.[17][18] The causality for using an aqueous bromine solution is that it provides a controlled medium for the electrophilic substitution reaction on the electron-rich uracil ring.

-

Reagent Preparation:

-